Methyl 3-hydroxydecanoate
Overview
Description
Methyl 3-hydroxydecanoate is a 3-hydroxy free fatty acid ester . It is a common component of biodiesel and is the methyl ester analogue of the antibacterial agent, Myrmicacin .
Synthesis Analysis
Methyl 3-hydroxydecanoate can be synthesized from Octanal and Methyl bromoacetate . A novel process to produce 3-hydroxyalkanoate methyl ester (3HAME) using mcl-co-lcl PHA was transesterification via an enzyme-catalysis .
Molecular Structure Analysis
The molecular formula of Methyl 3-hydroxydecanoate is C11H22O3 . Its average mass is 202.291 Da and its monoisotopic mass is 202.156891 Da .
Chemical Reactions Analysis
Methyl 3-hydroxydecanoate can be used as a biological material or organic compound for life science related research . It is a biochemical reagent that can be used as a standard and possible use in biological systems .
Physical And Chemical Properties Analysis
Methyl 3-hydroxydecanoate has a density of 1.0±0.1 g/cm3, a boiling point of 294.7±13.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.4 mmHg at 25°C . Its enthalpy of vaporization is 62.0±6.0 kJ/mol, and it has a flash point of 115.0±12.6 °C . The index of refraction is 1.445, and it has a molar refractivity of 56.3±0.3 cm3 .
Scientific Research Applications
“Methyl 3-hydroxydecanoate” is a biochemical reagent . It can be used as a biological material or organic compound for life science related research . It’s also known as β-Hydroxy-5-decanoic acid methyl ester, Methyl β-hydroxydecanoate, 3-Hydroxydecanoic acid methyl ester, (±)-Methyl 3-Hydroxydecanoate .
“Methyl 3-hydroxydecanoate” is also known as β-Hydroxy-5-decanoic acid methyl ester, Methyl β-hydroxydecanoate, 3-Hydroxydecanoic acid methyl ester, (±)-Methyl 3-Hydroxydecanoate . These compounds can be used in a variety of experiments to understand biological processes, develop new drugs, or create new materials.
Safety And Hazards
In case of accidental release, avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak . In case of ingestion of large amounts, consult a doctor/physician .
Future Directions
properties
IUPAC Name |
methyl 3-hydroxydecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O3/c1-3-4-5-6-7-8-10(12)9-11(13)14-2/h10,12H,3-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBVACUZVNTVHTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(CC(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90334720 | |
Record name | Methyl 3-hydroxydecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90334720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-hydroxydecanoate | |
CAS RN |
62675-82-5 | |
Record name | Methyl 3-hydroxydecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90334720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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